2-(Methylthio)-4-pyridinemethanol
Description
2-(Methylthio)-4-pyridinemethanol is an organic compound that features a pyridine ring substituted with a methylthio group and a hydroxymethyl group
Properties
CAS No. |
754218-83-2 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 |
InChI Key |
SDOWYVJRBGOYAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-pyridinemethanol can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylthiopyridine with sodium methoxide in methanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of 2-(Methylthio)-4-pyridinemethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Methylthio)-4-pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)ethanol
- 2-(Methylthio)thiophene
- 2-(Methylthio)aniline
Uniqueness
2-(Methylthio)-4-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-(Methylthio)-4-pyridinemethanol, a compound with the molecular formula C8H10N2OS, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H10N2OS
- Molecular Weight : 174.24 g/mol
- IUPAC Name : 2-(Methylthio)-4-pyridinemethanol
The biological activity of 2-(Methylthio)-4-pyridinemethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Research indicates that 2-(Methylthio)-4-pyridinemethanol exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of 2-(Methylthio)-4-pyridinemethanol against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential for development as an antibacterial agent . -
Cytotoxicity in Cancer Research :
In vitro studies on human cancer cell lines revealed that 2-(Methylthio)-4-pyridinemethanol induces apoptosis through the activation of caspase pathways. The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM in MCF-7 breast cancer cells . These findings suggest its potential use as a chemotherapeutic agent. -
Neuroprotective Effects :
Another study explored the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, indicating its potential application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
